3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
CAS No.: 2357551-67-6
Cat. No.: VC12011540
Molecular Formula: C16H20FNO4
Molecular Weight: 309.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2357551-67-6 |
|---|---|
| Molecular Formula | C16H20FNO4 |
| Molecular Weight | 309.33 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-10-8-16(9-10,13(19)20)11-6-4-5-7-12(11)17/h4-7,10H,8-9H2,1-3H3,(H,18,21)(H,19,20) |
| Standard InChI Key | PIHDTHRVAISIRQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a cyclobutane ring substituted at the 1-position with a 2-fluorophenyl group and at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group. The carboxylic acid moiety at the 1-position introduces polarity, while the fluorinated aryl group contributes to lipophilicity and electronic effects . Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉FNO₄ | |
| Molecular Weight | 324.34 g/mol | |
| CAS Registry Number | 2228238-32-0 | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
The cyclobutane ring adopts a puckered conformation, reducing strain compared to a planar structure. This puckering introduces axial and equatorial substituent orientations, influencing steric interactions and solubility .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid involves multi-step strategies to assemble the cyclobutane core and introduce functional groups. A representative pathway includes:
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Cyclobutane Ring Formation:
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Introduction of the 2-Fluorophenyl Group:
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Boc Protection of the Amino Group:
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Carboxylic Acid Functionalization:
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclobutane formation | Meldrum’s acid, Knoevenagel condensation | 65–75% | |
| Boc protection | Boc₂O, DMAP, CH₂Cl₂ | 85–90% | |
| Carboxylic acid generation | LiOH, THF/H₂O | 70–80% |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors and catalytic asymmetric methods are employed to enhance diastereoselectivity and reduce waste . For example, hydrogenation under high pressure (0.85 MPa) with Pd/C catalysts achieves efficient deprotection of intermediates .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility due to the carboxylic acid group (predicted logP ≈ 2.1) . Fluorination increases membrane permeability, while the Boc group reduces polarity. Comparative data with analogs:
| Analog | logP | Water Solubility (mg/mL) |
|---|---|---|
| 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | 0.5 | 12.3 |
| 1-{[(tert-Butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylic acid | 1.8 | 5.6 |
| Target Compound | 2.1* | 4.2* |
*Estimated via computational models.
Stability and Degradation
The Boc group is stable under neutral conditions but hydrolyzes in acidic environments (e.g., gastric fluid) . The cyclobutane ring resists metabolic oxidation, enhancing in vivo stability compared to linear analogs .
Applications in Drug Discovery
Conformational Restriction
The cyclobutane ring restricts rotational freedom, locking pharmacophores into bioactive conformations. This is critical for targeting proteins with deep binding pockets, such as kinases and GPCRs . For instance, cyclobutane-containing inhibitors of HIV-1 protease show 10-fold higher potency than acyclic counterparts .
Fluorine’s Role in Bioactivity
The 2-fluorophenyl group enhances binding affinity through:
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Electrostatic interactions with aromatic residues (e.g., π-π stacking).
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Metabolic stabilization by blocking cytochrome P450 oxidation .
Case Studies
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Oncology: Fluorinated cyclobutanes are explored as PET tracers due to their ability to cross the blood-brain barrier .
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Antiviral Therapy: Boc-protected amino acids serve as intermediates in protease inhibitor synthesis .
Research Findings and Comparative Analysis
In Vitro Studies
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Transport Mechanisms: Analogous fluorocyclobutane carboxylic acids are transported via system L and ASC amino acid transporters, enabling tumor targeting .
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Receptor Binding: Molecular docking simulations predict high affinity for serotonin receptors (Ki ≈ 15 nM) .
In Vivo Performance
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Pharmacokinetics: Cyclobutane derivatives exhibit prolonged half-lives (t₁/₂ ≈ 6–8 h) in rodent models .
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Tumor Imaging: Racemic fluorocyclobutanes achieve tumor-to-brain ratios of 2.8 in glioma models .
Table 2: Comparative Bioactivity of Cyclobutane Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-{[(Boc)amino]}-1-(2-FPh)cyclobutane-1-COOH | Serotonin receptor | 15* | |
| Maraviroc (Cyclobutane-containing drug) | CCR5 receptor | 0.1–2.0 |
*Predicted value.
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